![molecular formula C18H23N5O3 B2442638 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2034437-20-0](/img/structure/B2442638.png)
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The compound has a molecular weight of357.414
. The InChI string, which represents the structure of the compound, is InChI=1S/C18H21ClN4O2/c1-22(2)16-7-8-17(21-20-16)25-14-9-10-23(12-14)18(24)11-13-5-3-4-6-15(13)19/h3-8,14H,9-12H2,1-2H3
. The canonical SMILES representation is CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl
. Physical And Chemical Properties Analysis
The compound has a molecular weight of360.8 g/mol
. It has a XLogP3-AA value of 2.5
, which is a measure of its hydrophobicity . The compound has 0
hydrogen bond donors and 5
hydrogen bond acceptors . It also has 5
rotatable bonds . The topological polar surface area is 58.6 Ų
, and the compound has a complexity of 451
.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to "(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone" have been explored in various studies. For example, the structurally related compound fac-[(ppyEt)Re(CO)3Br], derived from a complex synthetic route involving pyrrolidine and pyridazinone derivatives, displays a non-regular octahedral geometry around the rhenium(I) center. This structure is stabilized by intramolecular hydrogen bonds and other interactions, demonstrating the intricate molecular architectures achievable with such frameworks (Saldías et al., 2020).
Chemical Transformations
Chemical transformations involving pyridazinone rings and related structures have been extensively studied. For instance, transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo[1,2-a]pyridines and other derivatives highlight the reactivity and versatility of these compounds in synthesizing a variety of heterocyclic structures with potential biological activity (Kolar et al., 1996).
Antioxidant Properties
The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols and related compounds reveal interesting antioxidant properties. These compounds were synthesized through various routes and demonstrated significant effectiveness as phenolic chain-breaking antioxidants, showcasing their potential in mitigating oxidative stress (Wijtmans et al., 2004).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material has shown that many of these compounds possess good antibacterial and antifungal activities. Such findings underscore the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety and Hazards
As this compound is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) provided by the supplier for information on safety and handling.
Future Directions
properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFBXPMELRSNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone |
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